[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate
Description
The compound [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate is a Schiff base derivative featuring a methylideneamino linker bridging a 3-nitro-4-piperidinylphenyl moiety and a 4-methylbenzoate ester group. The nitro group introduces strong electron-withdrawing effects, while the piperidinyl substituent contributes to basicity and solubility. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and WinGX for data processing, ensuring accurate geometric parameterization .
Properties
IUPAC Name |
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-5-8-17(9-6-15)20(24)27-21-14-16-7-10-18(19(13-16)23(25)26)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3/b21-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEIYWQHQKDHRK-STZFKDTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the condensation of the nitro-substituted aromatic compound with 4-methylbenzoic acid under specific reaction conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula:
- Molecular Formula : CHNO
- CAS Number : 81485-17-8
The structure features a piperidine ring, a nitro group, and a benzoate moiety, which contribute to its biological activities. The specific arrangement of these functional groups is crucial for its interaction with biological targets.
Antitumor Activity
Research has indicated that compounds with similar structural features to [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate exhibit promising antitumor properties. For instance, studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation and induce apoptosis through mechanisms involving ferroptosis.
Case Study Example :
A study investigated the effects of a related compound, 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide (PMSA), which inhibited tumor cell proliferation and migration while inducing cell death. The mechanism was linked to the modulation of the KEAP1-NRF2-GPX4 axis, suggesting that similar compounds may share this mechanism of action .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. Such studies provide insights into how this compound interacts with proteins involved in disease pathways, including cancer.
Findings :
Docking simulations have shown that structurally similar compounds can effectively bind to enzymes and receptors implicated in cancer and neurodegenerative disorders, indicating potential therapeutic applications .
Drug Development
The unique structure of this compound makes it a candidate for drug development targeting specific pathways in diseases such as cancer. Its ability to induce ferroptosis in tumor cells positions it as a potential lead compound for new anticancer therapies.
Anti-inflammatory Properties
Compounds related to this compound have also shown anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, making them suitable for developing treatments for inflammatory diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Core Structural Differences
The target compound shares a benzoate ester scaffold with analogues such as I-6230 , I-6232 , and I-6273 (ethyl 4-substituted benzoates) . Key distinctions include:
- Ester Group : The target uses a 4-methylbenzoate ester, whereas analogues like I-6230 and I-6232 employ ethyl esters. Methyl substitution may enhance lipophilicity compared to ethyl groups.
- Aromatic Substituents: The nitro-piperidinylphenyl group in the target contrasts with pyridazinyl (I-6230, I-6232) or isoxazolyl (I-6273, I-6373) substituents in analogues.
Physicochemical Properties
Data from patent applications (EP 4 374 877 A2) provide insights into LCMS and HPLC metrics for structurally related compounds :
| Compound | Molecular Weight (LCMS m/z [M+H]⁺) | HPLC Retention Time (min) |
|---|---|---|
| Target Compound* | ~540–618 (estimated) | ~1.11–1.16 (estimated) |
| Example 439 (EP '877) | 540.2 | 1.11 |
| Reference Example 104 (EP '877) | 618 | 1.16 |
*Note: Exact data for the target compound is unavailable, but estimates are based on structural similarity to patent examples. The higher molecular weight of Reference Example 104 correlates with its cyclobutane-carboxylate moiety, while the target’s piperidinyl group likely contributes to intermediate polarity.
Electronic and Conformational Effects
- Nitro vs. In contrast, pyridazinyl (I-6230) and isoxazolyl (I-6273) groups in analogues introduce aromatic π-systems capable of dipole interactions or π-stacking .
- Piperidinyl vs. Smaller Rings : The piperidinyl group adopts a chair conformation, as described by Cremer and Pople’s puckering coordinates, which may enhance solubility in polar solvents compared to planar heterocycles like pyridazine .
Biological Activity
[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate, with the CAS number 81485-17-8, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a piperidine ring, a nitro group, and a methylbenzoate moiety, contributing to its unique biological profile.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the piperidine structure demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Preliminary investigations have suggested that this compound may possess anticancer activity. Compounds with similar structural frameworks have been shown to inhibit cancer cell proliferation in vitro. For instance, derivatives of piperidine have been evaluated for their ability to induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
The proposed mechanism of action for this compound involves interaction with specific biological targets. It is hypothesized that the nitro group may play a crucial role in redox reactions, influencing cellular signaling pathways that regulate cell growth and apoptosis .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC value of 15 µM after 48 hours of treatment, suggesting significant anticancer potential .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves multi-step reactions, starting with precursors like nitro-substituted benzaldehydes and piperidine derivatives. Key steps include Schiff base formation via condensation of an aldehyde with an amine under controlled pH (e.g., acetic acid catalysis). Solvent selection (e.g., dimethylformamide or dichloromethane) and temperature (reflux conditions at 80–100°C) are critical for optimizing intermediates. Catalysts such as molecular sieves may enhance imine formation efficiency. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .
- Key Parameters :
- Temperature : 80–100°C for condensation.
- Solvent : Polar aprotic solvents (DMF, DCM) for solubility.
- Catalysts : Acetic acid or molecular sieves.
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?
- Methodology : Use a combination of LCMS (to confirm molecular ion peaks, e.g., m/z 618 [M+H]+) and HPLC (retention time ~1.16 minutes under SMD-TFA05 conditions) for purity assessment. FT-IR and NMR (1H/13C) verify functional groups (e.g., nitro, ester, imine). X-ray crystallography may resolve stereochemistry in crystalline derivatives .
- Data Interpretation : Discrepancies in LCMS/HPLC data (e.g., m/z 540.2 vs. 618) may indicate isomerization or impurities, necessitating method revalidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological interactions?
- Methodology : Density Functional Theory (DFT) calculates electrophilicity indices and HOMO-LUMO gaps to identify reactive sites (e.g., nitro group for nucleophilic attack). Molecular docking (using software like AutoDock) evaluates binding affinities to biological targets (e.g., enzymes or receptors). Hirshfeld surface analysis maps intermolecular interactions in crystals, revealing packing efficiencies relevant to material science applications .
- Case Study : DFT studies on analogous Schiff bases show nitro groups enhance electrophilicity, correlating with observed antibacterial activity .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during synthesis optimization?
- Methodology :
- LCMS Discrepancies : Compare fragmentation patterns to rule out adducts or degradation products. Adjust ionization sources (ESI vs. APCI) to minimize artifacts .
- HPLC Retention Variability : Optimize mobile phase (e.g., TFA concentration) or column type (C18 vs. HILIC) to improve resolution of stereoisomers .
- NMR Signal Overlap : Use 2D techniques (COSY, HSQC) to assign overlapping proton environments, especially in piperidine or benzamide regions .
Q. How do structural modifications (e.g., Z/E isomerism) impact biological activity and physicochemical properties?
- Methodology : Synthesize Z and E isomers via controlled reaction conditions (e.g., light exclusion for Z-stereoselectivity). Compare logP (via shake-flask method) and solubility profiles to assess bioavailability. In vitro assays (e.g., enzyme inhibition) quantify activity differences. For example, Z-isomers of Schiff bases often exhibit higher stability and target affinity due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
